2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromopyridin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3 |
InChI Key |
YTQSPVNRLBKLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 N Boc Piperidin 4 Yl Pyridine and Its Precursors
Synthesis of Key Intermediates
The successful synthesis of 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine is highly dependent on the efficient preparation of its key precursors. These intermediates, namely N-Boc-piperidin-4-one derivatives, functionalized bromopyridines, and N-Boc-4-aminopyridine, provide the necessary scaffolds for the final coupling reactions.
N-Boc-Piperidin-4-one Derivatives as Synthetic Hubs
N-Boc-piperidin-4-one and its derivatives are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective reactions at other positions of the piperidine (B6355638) ring.
Reductive amination is a cornerstone reaction for the conversion of N-Boc-piperidin-4-one into 4-aminopiperidine (B84694) derivatives. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and efficiency. dtic.mil
For instance, the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using sodium triacetoxyborohydride is a key step in the synthesis of intermediates for various pharmaceutical agents. dtic.mil The general procedure often involves dissolving the ketone and the amine in a suitable solvent, such as dichloromethane (B109758), followed by the addition of the reducing agent. dtic.mil This methodology has been successfully applied to a range of amines, leading to the synthesis of N-substituted piperidines. mdpi.comresearchgate.net
| Amine | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
| 3,4-Dichloroaniline | Not Specified | Not Specified | N-(3,4-dichlorophenyl)piperidin-4-amine | mdpi.comresearchgate.net |
Functionalized Bromopyridine Precursors (e.g., 2-Bromopyridine-4-derivatives)
The synthesis of functionalized bromopyridine precursors is crucial for the eventual coupling with the piperidine moiety. 2-Bromopyridine (B144113) itself can be synthesized from 2-aminopyridine (B139424) through diazotization followed by bromination. The introduction of substituents at the 4-position of the 2-bromopyridine ring can be achieved through various synthetic strategies.
One common approach is the direct halogenation of a 4-substituted pyridine (B92270). For example, the synthesis of 2-bromo-4-(tert-butyl)pyridine (B1338834) can be achieved through the direct bromination of 4-(tert-butyl)pyridine using a brominating agent like N-bromosuccinimide (NBS). The tert-butyl group influences the regioselectivity of the bromination, directing the bromine atom to the 2-position.
Another strategy involves the synthesis of 2-methyl-4-bromopyridine, which can serve as a precursor for further functionalization. A multi-step synthesis for this compound has been reported, starting from the condensation of diethyl malonate with 2-chloro-4-nitropyridine, followed by decarboxylation, reduction of the nitro group to an amino group, and finally a Sandmeyer-type reaction to introduce the bromine atom. google.com
N-Boc-4-Aminopyridine Alkylation Approaches
N-Boc-4-aminopyridine is another key intermediate that can be utilized in the synthesis of the target molecule. The Boc group activates the amino nitrogen for deprotonation and subsequent alkylation. An efficient method for the N-alkylation of N-Boc-4-aminopyridine utilizes an electrogenerated acetonitrile (B52724) anion as a base. nih.gov This method allows for high yields under mild conditions. nih.gov The deprotonation of N-Boc-4-aminopyridine with this "naked" anion is followed by the addition of an alkylating agent. nih.gov Subsequent deprotection of the Boc group yields the N-alkylated 4-aminopyridine. nih.gov
Carbon-Carbon Bond Formation Strategies
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and piperidine rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are widely used for the formation of C-C bonds between aromatic and heterocyclic systems. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity.
A highly relevant example is the Suzuki protocol for the synthesis of 4-benzyl piperidines. This method involves the hydroboration of N-Boc-4-methylene piperidine to generate a piperidinylborane intermediate. This intermediate is then coupled with a bromopyridine derivative, such as 2,5-dibromopyridine, in the presence of a palladium catalyst like PdCl₂(dppf). This approach demonstrates the feasibility of coupling a piperidine-based organoborane with a bromopyridine to form the desired C-C bond.
| Key Step | Reagents | Catalyst | Significance | Reference |
|---|---|---|---|---|
| Organoborane Formation | N-Boc-4-methylene piperidine, Hydroborating agent | - | Generates the piperidine nucleophile for cross-coupling. | |
| Cross-Coupling | Piperidinylborane, Bromopyridine | PdCl₂(dppf) | Forms the C-C bond between the two heterocyclic rings. |
Similarly, the Negishi coupling reaction, which utilizes an organozinc reagent, is a powerful tool for the synthesis of bipyridines and other coupled heterocyclic systems. orgsyn.orgorgsyn.org In a potential synthetic route to the target compound, a 4-(N-Boc-piperidyl)zinc halide could be coupled with a 2,4-dihalopyridine. The higher reactivity of the halogen at the 4-position of the pyridine ring in some cross-coupling reactions could allow for selective coupling at this site.
The choice of catalyst, ligands, and reaction conditions is critical for the success of these cross-coupling reactions. For instance, the use of tetrakis(triphenylphosphine)palladium(0) is common in Negishi couplings of bromopyridines. orgsyn.orgorgsyn.org The reaction conditions, such as temperature and solvent, can also influence the yield and selectivity of the reaction.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com In the context of synthesizing precursors to this compound, this reaction is instrumental for attaching aryl or other carbon-based groups to the pyridine core. The general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The use of various inorganic bases such as sodium carbonate or potassium phosphate (B84403) is essential for the transmetalation step. youtube.com
When a pyridine ring contains multiple halides, such as in 2,4-dibromopyridine, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. Research has shown that in such substrates, the coupling reaction typically occurs preferentially at the C2 position. researchgate.net This selectivity is attributed to the higher electrophilicity and the nature of the C-Br bond at the 2-position, which makes it more susceptible to oxidative addition by the palladium catalyst compared to the C4-position. researchgate.net This inherent reactivity allows for the selective arylation at C2, leaving the C4 bromine available for subsequent transformations, which is a key strategy in the synthesis of multi-substituted pyridines.
The success and efficiency of the Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl halides, heavily depend on the choice of the palladium catalyst and its associated ligands. nih.gov The development of highly active catalyst systems has enabled reactions to be performed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including sterically hindered ones. researchgate.netnih.gov
Bulky and electron-rich phosphine (B1218219) ligands are particularly effective. libretexts.org Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated unprecedented activity, allowing for the coupling of aryl chlorides and heteroaryl halides at room temperature. researchgate.netnih.gov The optimization of the catalytic system involves a systematic investigation of parameters including the palladium precursor, ligand, base, solvent, and temperature to maximize yield and selectivity. researchgate.net
| Parameter | Components / Conditions | Role in Optimization | Source(s) |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | nih.govresearchgate.net |
| Ligands | SPhos, XPhos, Buchwald ligands, phosphite (B83602) or phosphine oxides | Stabilize the palladium center, modulate its reactivity, and facilitate oxidative addition and reductive elimination. Bulky, electron-donating ligands are often superior for heteroaryl halides. | nih.govresearchgate.netnih.govorganic-chemistry.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the organoboron species for the transmetalation step. The choice of base can significantly impact reaction rate and yield. | youtube.comnih.govresearchgate.net |
| Solvent | Dioxane, Toluene, Aqueous Isopropanol | Solubilizes reactants and influences catalyst stability and activity. | nih.govresearchgate.net |
| Temperature | Room Temperature to 60 °C | Reaction rates generally increase with temperature, but milder conditions are often possible with optimized catalyst systems. | researchgate.net |
Nucleophilic Substitution and Alkylation Reactions for Pyridine and Piperidine Moieties
Beyond cross-coupling reactions, nucleophilic substitution and alkylation provide alternative pathways for constructing the core structure of this compound. Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine is a viable method. Halogens at the 2- and 4-positions of the pyridine ring are activated towards displacement by nucleophiles. In this approach, a pre-formed piperidine derivative can act as the nucleophile, displacing a halide on the pyridine ring. rsc.orglookchem.com The kinetics of such reactions are influenced by the nature of the substituents on the pyridine ring and the nucleophilicity of the amine. rsc.org
Alternatively, alkylation strategies can be employed. This often involves the generation of a nucleophilic carbon center on one fragment that then attacks an electrophilic carbon on the other. A powerful method involves the deprotonation of N-Boc protected heterocycles like piperidine at the C2 position using a strong base such as s-butyllithium (s-BuLi), followed by trapping with an electrophile. whiterose.ac.uk More specifically, the generation of an organozinc species from N-Boc-2-lithiopiperidine allows for subsequent Negishi coupling with aryl bromides, providing an effective route to 2-aryl piperidines. nih.gov This highlights a method where the piperidine moiety is first functionalized before being potentially linked to a pyridine precursor.
Protecting Group Chemistry in Synthetic Sequences
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. total-synthesis.com The choice of a protecting group is critical and is based on its stability to a range of reaction conditions and its selective removal under specific, often mild, conditions.
Implementation and Selective Removal of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability and ease of introduction and removal. total-synthesis.com It protects the nitrogen of the piperidine ring in this compound as a carbamate (B1207046), which is resistant to many nucleophiles, basic hydrolysis, and catalytic hydrogenation. total-synthesis.com
Implementation: The N-Boc group is typically installed by reacting the piperidine's secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. total-synthesis.comnih.gov
Selective Removal (Deprotection): The key advantage of the Boc group is its lability under acidic conditions. The deprotection mechanism is triggered by protonation, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and gaseous isobutene. total-synthesis.com While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, various methods have been developed for selective deprotection under milder conditions to avoid affecting other acid-sensitive groups in the molecule. nih.gov
| Reagent / Condition | Description | Advantages | Source(s) |
| Trifluoroacetic Acid (TFA) / Hydrochloric Acid (HCl) | The standard and most common method for Boc deprotection. | Highly effective and reliable. | total-synthesis.comnih.gov |
| Thermal (Continuous Flow) | Deprotection is achieved by heating a solution of the substrate in a solvent like methanol (B129727) without an acid catalyst. | Allows for selective deprotection of aryl N-Boc groups in the presence of alkyl N-Boc groups by controlling the temperature. | nih.gov |
| Iron(III) Salts | Catalytic amounts of iron(III) salts can be used for clean and practical Boc removal. | Sustainable metal catalyst, clean process often not requiring further purification. | rsc.orgsemanticscholar.org |
| Oxalyl Chloride in Methanol | A mild procedure that effects deprotection at room temperature. | Useful for substrates with other functional groups that might be sensitive to strong acids. | nih.gov |
Orthogonal Protection Strategies for Multi-functionalized Compounds
An orthogonal protection strategy involves the use of multiple, distinct protecting groups within a single molecule that can be removed independently under different reaction conditions. fiveable.me This approach provides precise control over the synthesis of complex molecules, allowing for the sequential unmasking and reaction of specific functional groups. fiveable.me
The N-Boc group is a key component in many orthogonal schemes. Because it is removed with acid, it is orthogonal to other common amine protecting groups such as:
Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under basic conditions (e.g., piperidine). total-synthesis.com
Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenation (e.g., H₂/Pd). total-synthesis.com
Alloc (Allyloxycarbonyl): Cleaved using transition metal catalysis (e.g., Pd(0)). total-synthesis.com
For example, in a molecule containing two different amine functionalities, one could be protected as N-Boc and the other as N-Fmoc. The Fmoc group could be removed with a base to allow for modification of that amine, leaving the N-Boc group intact. Subsequently, the N-Boc group could be removed with acid to functionalize the second amine. This strategy is fundamental in fields like solid-phase peptide synthesis and the construction of complex natural products. fiveable.meacs.org
Reactivity and Derivatization Pathways of 2 Bromo 4 N Boc Piperidin 4 Yl Pyridine
Transformations Involving the Bromine Moiety
The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its electron-withdrawing nature and its position on the heteroaromatic ring make it a prime site for various palladium-catalyzed cross-coupling reactions.
Further Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Buchwald-Hartwig)
Negishi Coupling: This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. For 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine, a Negishi coupling would allow for the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring. While specific examples with this exact substrate are not extensively documented in publicly available literature, the Negishi coupling of 2-bromopyridines with organozinc reagents is a well-established transformation. americanelements.comchemspider.comorganic-chemistry.orgorgsyn.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and proceeds under mild conditions, showing good tolerance for a variety of functional groups. americanelements.comchemspider.comorgsyn.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govcalpaclab.com This reaction would enable the introduction of an alkynyl substituent at the 2-position of the pyridine ring of the title compound. The general conditions for Sonogashira coupling of 2-bromopyridines involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). beilstein-journals.orgscirp.orgnih.gov The resulting 2-alkynylpyridine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-(N-Boc-piperidin-4-yl)pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynyl-4-(N-Boc-piperidin-4-yl)pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | 2-Amino-4-(N-Boc-piperidin-4-yl)pyridine |
Directed Ortho Metalation and Subsequent Electrophilic Quenching
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. chiralen.comnih.gov In the case of 2-bromopyridines, the bromine atom and the pyridine nitrogen can act as directing groups, facilitating deprotonation at the adjacent C-3 position by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) at low temperatures. researchgate.netznaturforsch.com Subsequent quenching of the resulting lithiated intermediate with an electrophile allows for the introduction of a wide range of substituents at the 3-position. While the piperidinyl substituent at the 4-position might exert some steric influence, the ortho-directing effect of the bromine is expected to be dominant. arkat-usa.orgresearchgate.net This methodology provides a complementary approach to cross-coupling reactions for the functionalization of the pyridine ring.
Modifications of the Piperidine (B6355638) Ring
The N-Boc-protected piperidine ring offers another site for structural diversification, either through manipulation of the protecting group or by direct functionalization of the piperidine C-H bonds.
Deprotection and Subsequent N-Alkylation of the Piperidine Nitrogen
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane. This deprotection exposes the secondary amine of the piperidine ring, which can then be subjected to a variety of functionalization reactions.
A common subsequent transformation is N-alkylation, which can be achieved by reacting the deprotected piperidine with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of substituents on the piperidine nitrogen, further expanding the molecular diversity of the scaffold.
Functionalization at C-H Bonds of the Piperidine Ring System
Direct functionalization of C-H bonds of the N-Boc-piperidine ring is a more advanced strategy for introducing substituents. The positions alpha to the nitrogen (C-2 and C-6) are the most common sites for C-H functionalization due to the directing effect of the Boc-protected nitrogen atom. beilstein-journals.orgresearchgate.net This can be achieved through deprotonation with a strong base (such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA) to form an organolithium species, which can then be trapped with an electrophile. beilstein-journals.orgresearchgate.net Alternatively, transition-metal-catalyzed C-H activation can be employed to introduce aryl or other groups at these positions. researchgate.net While challenging, this approach offers a direct way to build complexity on the piperidine core without the need for pre-functionalized starting materials.
Synthetic Utility as a Molecular Building Block
This compound is a valuable building block in the synthesis of more complex molecules, particularly those with potential biological activity. Its bifunctional nature allows for sequential or orthogonal functionalization of the pyridine and piperidine moieties.
Construction of Polycyclic and Spirocyclic Systems
While specific literature detailing the use of this compound in the construction of polycyclic and spirocyclic systems is not extensively available, the reactivity of its core structures—a 2-bromopyridine (B144113) and a 4-substituted piperidine—suggests several potential synthetic pathways.
Polycyclic Systems:
The formation of polycyclic systems often involves intramolecular cyclization reactions. For a molecule like this compound, this could be achieved by first introducing a suitable reactive group onto the piperidine nitrogen (after Boc deprotection) or by coupling a side chain to the pyridine ring at the 2-position.
One established method for forming fused ring systems from bromoarenes is the intramolecular Heck reaction . organicreactions.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule. wikipedia.org To apply this to this compound, the piperidine nitrogen could be acylated or alkylated with a moiety containing a terminal double bond. Subsequent intramolecular Heck cyclization could then lead to the formation of a new ring fused to the pyridine core. The regioselectivity and success of such a cyclization would depend on the length and nature of the tether connecting the alkene to the piperidine.
Spirocyclic Systems:
Spirocycles are compounds containing two rings connected by a single common atom. The piperidine-4-yl moiety in the title compound makes it a potential precursor for spirocyclic structures where the spiro center is the C4 atom of the piperidine ring.
A common strategy for the synthesis of spiropiperidines involves the cyclization of precursors attached to the piperidine ring. bepls.com For instance, after deprotection of the Boc group, the secondary amine of the piperidine could be used to initiate a cyclization with a suitable electrophile. Alternatively, functionalization at the 3-position of the piperidine ring, followed by an intramolecular reaction, could lead to the formation of a spirocyclic system.
Another approach involves the construction of a second ring originating from the pyridine nitrogen. While less direct, this could be envisioned through a series of reactions that first build a reactive chain at the 2-position of the pyridine (via displacement of the bromine) and then effect an intramolecular cyclization onto the piperidine ring. Multi-component reactions are also a powerful tool for the synthesis of complex heterocyclic systems, including spiro-piperidines, often in a one-pot fashion. nih.govmdpi.comresearchgate.net
| Potential Reaction for Polycyclic/Spirocyclic Synthesis | Key Features |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an alkenyl-substituted derivative. organicreactions.orgwikipedia.org |
| Reductive Amination | Formation of a new ring by reacting the deprotected piperidine with a dicarbonyl compound. |
| Multi-component Reactions | One-pot synthesis of complex spiro-heterocycles from simple starting materials. nih.govmdpi.comresearchgate.net |
Preparation of Diversified Chemical Libraries for Research Purposes
The structure of this compound is well-suited for the creation of diversified chemical libraries, which are essential tools in drug discovery and chemical biology. The two distinct points of reactivity allow for a combinatorial approach to generate a large number of structurally related compounds.
The 2-bromo-pyridine moiety can be functionalized using a wide array of palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines.
Sonogashira Coupling: Introduction of alkyne functionalities.
Heck Coupling: Formation of C-C bonds with alkenes.
These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for library synthesis.
The N-Boc-piperidine moiety provides a second point of diversification. The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine. This amine can then be derivatized in numerous ways, such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Introduction of various alkyl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
By systematically combining a set of reactants for the pyridine core with another set of reactants for the piperidine nitrogen, a large and diverse library of compounds can be efficiently synthesized. This parallel synthesis approach is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships. Solid-phase synthesis techniques can also be employed, where the starting material is attached to a resin, allowing for simplified purification of the library members. nih.govnih.gov
| Diversification Point | Reaction Type | Reagents |
| 2-Bromo-pyridine | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids |
| 2-Bromo-pyridine | Buchwald-Hartwig Amination | Primary/secondary amines |
| N-Boc-piperidine (after deprotection) | Acylation | Acid chlorides, anhydrides |
| N-Boc-piperidine (after deprotection) | Reductive Amination | Aldehydes, ketones |
Structural Elucidation and Conformational Analysis of 2 Bromo 4 N Boc Piperidin 4 Yl Pyridine and Analogues
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for determining the connectivity and molecular formula of complex organic molecules like 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are routinely used to confirm its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for both the pyridine (B92270) and the N-Boc-piperidine fragments. The pyridine ring protons would typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C3 position is expected to be a doublet, coupled to the C5 proton. The C5 proton would likely appear as a doublet of doublets, coupled to the C3 and C6 protons, while the C6 proton would be a doublet. The piperidine (B6355638) protons would be observed in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom of the piperidine ring are expected to show broad signals due to the restricted rotation around the N-Boc amide bond. The tert-butyl group of the Boc protecting group would give a characteristic sharp singlet at around δ 1.4-1.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a related analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, the following ¹³C NMR signals were observed (converted to a table format):
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Boc) | 154.9 |
| Pyridine C2 | 162.5 |
| Pyridine C3 | 112.5 |
| Pyridine C4 | 141.0 |
| Pyridine C5 | 110.1 |
| Pyridine C6 | 148.1 |
| Piperidine C2/C6 | 40.5 |
| Piperidine C3/C5 | 31.1 |
| Piperidine C4 | 72.1 |
| C(CH₃)₃ (Boc) | 79.8 |
| C(CH₃)₃ (Boc) | 28.5 |
For this compound, similar chemical shifts would be expected, with variations arising from the different substitution pattern and the direct C-C linkage. Specifically, the pyridine carbons would be significantly affected by the positions of the bromine and piperidinyl substituents.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the pyridine nitrogen and the piperidine nitrogen. The chemical shifts would be indicative of their respective hybridization and involvement in intermolecular interactions.
HRMS is an essential technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound (C₁₅H₂₁BrN₂O₂), the expected monoisotopic mass is 340.0786 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 341.0865, confirming the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed in the mass spectrum, further corroborating the presence of a bromine atom in the molecule.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of a close analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, reveals key structural parameters that can be used to infer the geometry of this compound. tandfonline.com
Bond Lengths and Angles: In the analogue, the pyridine ring is essentially planar. The C-Br bond length is typically around 1.90 Å. The C-N bonds within the pyridine ring are shorter than the C-C bonds, reflecting their partial double-bond character. The piperidine ring adopts a chair conformation. The bond lengths and angles within the N-Boc group are consistent with standard values for carbamates.
The following table summarizes selected bond lengths and angles for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate: tandfonline.com
| Bond/Angle | Value |
|---|---|
| C-Br | 1.895(3) Å |
| Pyridine C-N (avg) | 1.335 Å |
| Piperidine C-N (avg) | 1.475 Å |
| C=O (Boc) | 1.221(4) Å |
| Pyridine C-N-C | 117.2(3)° |
| Piperidine C-N-C | 112.1(3)° |
For this compound, similar values are expected, although the direct C-C bond between the pyridine and piperidine rings will influence the local geometry.
Conformational Preferences and Dynamics in Solution and Solid State
Solid State Conformation: X-ray crystallography of the analogue confirms the chair conformation of the piperidine ring in the solid state. tandfonline.com The bulky N-Boc group and the substituted pyridine ring are expected to occupy equatorial positions to minimize 1,3-diaxial interactions.
Solution State Dynamics: In solution, the N-Boc-piperidine ring can undergo ring inversion. However, the presence of the bulky substituent at the 4-position is likely to make one chair conformation significantly more stable than the other. Furthermore, rotation around the C-N amide bond of the Boc group is restricted, which can lead to the observation of distinct conformers (rotamers) by NMR spectroscopy at low temperatures. This restricted rotation is a well-documented phenomenon in N-acylated piperidines and can have a significant impact on the molecule's recognition by biological receptors. Variable temperature NMR studies would be instrumental in probing the dynamics of both the piperidine ring inversion and the N-Boc rotameric equilibrium.
Stereochemical Aspects of the Piperidine Ring System
The piperidine ring, a saturated heterocycle, typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. In substituted piperidines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by various steric and electronic interactions.
In the case of 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov For instance, a substituent at the C-4 position generally prefers the equatorial orientation to minimize 1,3-diaxial interactions. In this compound, the 4-substituent is a 2-bromopyridinyl group. This bulky aromatic group is expected to predominantly occupy the equatorial position in a standard chair conformation to avoid steric clashes with the axial hydrogens on the piperidine ring.
Studies on various N-substituted piperidines have utilized computational chemistry and NMR spectroscopy to elucidate the preferred conformations. researchgate.net The comparison of computed and experimental NMR chemical shifts is a valuable tool for determining the structures of these molecules in solution. researchgate.netresearchgate.net
Table 1: General Conformational Preferences in Substituted Piperidines
| Substitution Pattern | Predominant Conformation | Key Influencing Factors |
|---|---|---|
| 4-Substituted (no N-Boc) | Chair | Equatorial preference of the substituent to avoid 1,3-diaxial interactions. nih.gov |
| N-Boc-2-substituted | Axial | Avoidance of A(1,3) strain between the Boc group and the 2-substituent. rsc.org |
| N-Boc-2,4-disubstituted | Twist-boat | Both substituents can adopt pseudo-equatorial positions. rsc.orgrsc.org |
Influence of the N-Boc Group on Molecular Conformation
The N-Boc group is widely used in organic synthesis to protect the nitrogen atom of amines. Its steric bulk and electronic properties significantly impact the conformation of the heterocyclic ring to which it is attached. The tert-butyl group of the Boc moiety is sterically demanding, and the planar nature of the carbamate (B1207046) bond introduces restricted rotation and potential for rotamers.
The rotation of the N-Boc group itself is a dynamic process. Variable temperature NMR (VT-NMR) spectroscopy and DFT studies have shown that the rate of rotation of the N-Boc group is generally fast at room temperature. acs.org The energy barrier for this rotation is influenced by the substitution pattern on the piperidine ring. For instance, in N-Boc-2-aryl-4-methylenepiperidines, the activation parameters for Boc group rotation have been determined, indicating a rapid interconversion between rotamers under typical reaction conditions. acs.org
The presence of the N-Boc group can lead to a preference for twist-boat conformations in certain substituted piperidines to alleviate steric strain. rsc.orgrsc.org For example, in 2,4-disubstituted N-Boc piperidines, a twist-boat conformation that allows both substituents to be in pseudo-equatorial positions is often the lowest energy state. rsc.orgrsc.org This is a deviation from the typical chair conformation favored by unsubstituted or less sterically hindered piperidines.
X-ray crystallography and 2D-NMR studies on Boc-protected piperidine derivatives have confirmed that the piperidine ring can adopt conformations other than the ideal chair form in both the solid state and in solution. researchgate.net The exocyclic carbamate group of the N-Boc moiety is often twisted from the potential symmetrical plane of the piperidine ring. researchgate.net
Table 2: Impact of N-Boc Group on Piperidine Conformation
| Feature | Observation | Technique/Method |
|---|---|---|
| Rotation | Rapid rotation at room temperature. acs.org | VT-NMR, DFT calculations. acs.org |
| Ring Conformation | Can induce a twist-boat conformation in substituted piperidines. rsc.orgrsc.org | X-ray crystallography, 2D-NMR. researchgate.net |
| Substituent Orientation | Can influence the preference for axial vs. equatorial positions of other substituents. rsc.org | Synthetic studies and stereochemical analysis. rsc.org |
Computational and Theoretical Investigations of 2 Bromo 4 N Boc Piperidin 4 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of a compound.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation. This geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting data would typically be presented in a table format, providing a precise geometric description of the molecule in its ground state.
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, a vibrational frequency analysis is typically performed using the same DFT method. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of the various functional groups within this compound, such as the C-Br, C=N, C-O, and N-H vibrations. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. The absence of imaginary frequencies in the calculation would confirm that the optimized structure corresponds to a true energy minimum.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Insights
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding
Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding bonding and electron delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilization energies associated with intramolecular charge transfer events, such as hyperconjugation. For this compound, NBO analysis would provide a detailed picture of the bonding, including the nature of the C-Br bond, the delocalization of electron density within the pyridine (B92270) ring, and interactions involving the N-Boc protecting group.
Advanced Topological and Orbital Analyses
Advanced topological and orbital analyses are powerful computational tools for gaining deep insights into the nature of chemical bonds and the distribution of electrons within a molecule. These methods go beyond simple orbital pictures to provide a more nuanced understanding of chemical interactions.
Atoms in Molecules (AIM) Theory
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. This analysis is based on the topology of the electron density, ρ(r), a scalar field that describes the probability of finding an electron at a given point in space.
Key to the AIM analysis is the identification of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature. Of particular importance are bond critical points (BCPs), which are located along the path of maximum electron density between two chemically bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.
Hypothetical Application to this compound:
A future AIM analysis of this compound would involve calculating the optimized geometry of the molecule and then analyzing its electron density. This would allow for the characterization of all the chemical bonds within the molecule, including the C-Br, C-N, C-C, and C-H bonds. The data generated from such an analysis could be presented in a table similar to the hypothetical one below:
Table 1: Hypothetical AIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Ellipticity (ε) |
|---|---|---|---|
| C-Br | Value | Value | Value |
| C-N (Pyridine) | Value | Value | Value |
| C-N (Piperidine) | Value | Value | Value |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
The electron density at the BCP is correlated with the bond order, while the sign of the Laplacian of the electron density indicates the nature of the interaction. A negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic or van der Waals) interaction. The ellipticity measures the extent to which the electron density is preferentially accumulated in a particular plane, providing insight into the π-character of a bond.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Descriptors
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are complementary methods used to visualize and analyze the electron localization in a molecule. They provide a powerful way to identify regions of space corresponding to chemical bonds, lone pairs, and atomic cores.
ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. High ELF values (approaching 1) are found in regions where electrons are highly localized, such as in covalent bonds and lone pairs. In contrast, regions of low ELF values indicate areas of delocalized electrons.
LOL provides a similar picture of electron localization but is based on the kinetic energy density. It highlights regions where the kinetic energy of the electrons is lower than that of a uniform electron gas of the same density, which corresponds to areas of electron localization.
Prospective ELF and LOL Analysis of this compound:
A computational study employing ELF and LOL would generate three-dimensional contour plots or two-dimensional color-mapped slices of the molecule. These visualizations would clearly delineate the covalent bonds within the pyridine and piperidine (B6355638) rings, the C-Br bond, and the lone pairs on the nitrogen and oxygen atoms. This would provide a clear and intuitive picture of the electronic structure of the molecule.
Potential Energy Surface (PES) Mapping for Conformational Landscape and Rotational Barriers
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and the energy barriers that separate them.
A PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy, a one-dimensional or multi-dimensional PES can be constructed. The minima on the PES correspond to stable or metastable conformations, while the maxima represent transition states for conformational changes.
Potential Conformational Analysis of this compound:
For this compound, several key rotational barriers could be investigated through PES mapping. These include the rotation around the C-C bond connecting the pyridine and piperidine rings, and the rotation around the C-N bond of the N-Boc protecting group.
A systematic scan of the relevant dihedral angles would reveal the lowest energy conformations of the molecule and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets or how it might behave in a chemical reaction. The results of such an analysis could be summarized in a data table.
Table 2: Hypothetical Rotational Barriers for this compound
| Rotational Bond | Dihedral Angle Definition | Energy Barrier (kcal/mol) |
|---|---|---|
| Pyridine-Piperidine C-C | C(py)-C(py)-C(pip)-C(pip) | Value |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
Advanced Research Applications in Synthetic Organic Chemistry
Role in Divergent Synthesis Approaches for Complex Molecules
2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine serves as a versatile scaffold in divergent synthesis, a strategy that enables the creation of a wide array of structurally distinct molecules from a common intermediate. nih.gov The strategic placement of the reactive bromine atom on the pyridine (B92270) ring and the protected piperidine (B6355638) moiety allows for sequential and chemoselective modifications, leading to diverse molecular architectures.
The bromopyridine core is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which introduce diverse aryl, alkynyl, and amino substituents at the 2-position. nih.govresearchgate.net Concurrently, the N-Boc protecting group on the piperidine ring can be removed under acidic conditions, unveiling a secondary amine that can be subjected to a range of functionalization reactions, including acylation, alkylation, and reductive amination. This dual reactivity allows for a branching synthetic pathway where a common precursor can be elaborated into multiple, unique product lines. For instance, initial diversification at the pyridine core followed by varied functionalization of the piperidine nitrogen leads to a library of compounds with distinct biological or material properties.
Research on related functionalized pyridines has demonstrated that the sequence of these transformations can be crucial in accessing different molecular skeletons. nih.gov The ability to control the reaction conditions allows for the selective synthesis of either fused heterocyclic systems or extended linear structures from the same starting material, highlighting the power of divergent synthesis. researchgate.net
Table 1: Examples of Divergent Synthesis from Functionalized Pyridine Scaffolds
| Starting Material | Reaction 1 | Product 1 | Reaction 2 | Product 2 |
| 2-Bromopyridine (B144113) derivative | Suzuki Coupling | 2-Arylpyridine | N-Boc Deprotection & Acylation | N-Acyl-4-(2-arylpyridin-4-yl)piperidine |
| 2-Bromopyridine derivative | Sonogashira Coupling | 2-Alkynylpyridine | N-Boc Deprotection & Alkylation | N-Alkyl-4-(2-alkynylpyridin-4-yl)piperidine |
Development of Novel Catalytic Transformations Utilizing the Compound as a Substrate
While this compound is more commonly a building block than a substrate for the development of entirely new catalytic transformations, its reactivity has been pivotal in optimizing and expanding the scope of existing catalytic methods. The electron-deficient nature of the pyridine ring, coupled with the steric and electronic properties of the N-Boc-piperidine substituent, presents a unique substrate for testing the efficacy of novel catalyst systems, particularly in cross-coupling reactions.
For example, the development of highly active palladium and nickel catalysts for Suzuki-Miyaura couplings has been advanced by using challenging substrates like functionalized 2-bromopyridines. nih.govmdpi.com The successful coupling of this compound with various boronic acids would demonstrate the catalyst's tolerance to both the potentially coordinating pyridine nitrogen and the sterically demanding piperidine group. Similarly, advancements in copper-catalyzed and metal-free coupling reactions have been benchmarked against the reactivity of such heteroaryl halides. researchgate.net
Recent research has also explored photoredox catalysis for the functionalization of halopyridines. nih.govorganic-chemistry.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer to the bromopyridine, generating a pyridyl radical that can participate in various C-C and C-heteroatom bond-forming reactions. The electronic properties of the N-Boc-piperidin-4-yl substituent can influence the reduction potential of the bromopyridine, providing a valuable probe for understanding and optimizing these light-mediated transformations.
Mechanistic Studies of Chemical Reactions Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively documented; however, the reaction mechanisms can be inferred from comprehensive studies on related 2-bromopyridines in fundamental transformations like the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
In a typical palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the 2-bromopyridine derivative to a Pd(0) complex, forming a Pd(II)-pyridyl intermediate. researchgate.net Subsequent transmetalation with a boronic acid, activated by a base, transfers the organic moiety from boron to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov The N-Boc-piperidin-4-yl group can influence the rate of these steps through steric hindrance and by modulating the electronic density of the pyridine ring.
For the Sonogashira coupling, two primary mechanisms are generally considered: a copper-cocatalyzed pathway and a copper-free pathway. In the copper-cocatalyzed mechanism, copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II)-pyridyl intermediate. In the copper-free version, the palladium complex is believed to facilitate the deprotonation of the terminal alkyne, leading to the formation of a palladium-acetylide species that participates in the coupling. researchgate.net The Lewis basicity of the pyridine nitrogen in the substrate can play a role in stabilizing catalytic intermediates.
Table 2: Key Mechanistic Steps in Cross-Coupling Reactions
| Reaction | Step 1 | Step 2 | Step 3 |
| Suzuki-Miyaura | Oxidative Addition of Bromopyridine to Pd(0) | Transmetalation with Boronic Acid | Reductive Elimination |
| Sonogashira (Cu-cocatalyzed) | Oxidative Addition of Bromopyridine to Pd(0) | Transmetalation with Copper Acetylide | Reductive Elimination |
Future Research Directions and Unexplored Avenues
Development of Greener and More Sustainable Synthetic Routes
Traditional synthetic methods for pyridine (B92270) and piperidine (B6355638) derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions, presenting significant environmental and safety challenges. ijarsct.co.innih.gov Future research will prioritize the development of more sustainable and eco-friendly synthetic protocols.
Key areas of investigation include:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable alternative to classical chemical methods. rsc.orgrsc.org For instance, recombinant microorganisms could be engineered to perform specific C-H oxyfunctionalizations or other transformations on precursors, eliminating the need for strong oxidizing or reducing agents and non-aqueous solvents. rsc.orgnbinno.com Research into enzymes capable of regioselective halogenation or coupling reactions on the pyridine ring could revolutionize the synthesis of this compound.
Multicomponent Reactions (MCRs): One-pot MCRs are inherently more sustainable as they reduce reaction steps, minimize solvent usage, and decrease waste generation. nih.govnih.gov Designing a convergent MCR that assembles the substituted pyridine core from simpler, readily available starting materials would be a significant advancement. researchgate.netnih.gov
Renewable Feedstocks and Solvents: A major goal is to move away from petroleum-based starting materials. Research into converting biomass-derived platform chemicals, such as furans or lignin, into pyridine scaffolds is a promising avenue. acsgcipr.org Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical aspect of sustainable synthesis. ijarsct.co.in
Heterogeneous Catalysis: The use of reusable solid catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports like fly ash, can simplify product purification and reduce catalyst waste. nih.govbhu.ac.inresearchgate.net Developing a robust, recyclable catalyst for the key coupling or cyclization steps in the synthesis of 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine would enhance the economic and environmental viability of its production.
| Principle | Conventional Approach | Future Sustainable Approach | Potential Impact |
|---|---|---|---|
| Atom Economy | Stepwise synthesis with protecting groups, generating stoichiometric waste. | One-pot multicomponent reactions (MCRs). nih.gov | Higher efficiency, less waste. |
| Catalysis | Homogeneous metal catalysts, often difficult to remove. | Reusable heterogeneous catalysts (e.g., MOFs) or biocatalysts (enzymes). nih.govrsc.org | Simplified purification, catalyst recycling, reduced metal contamination. |
| Benign Solvents | Use of chlorinated or other toxic organic solvents. ijarsct.co.in | Aqueous media, ethanol, or solvent-free conditions. ijarsct.co.inresearchgate.net | Reduced environmental impact and worker exposure. |
| Renewable Feedstocks | Petroleum-based starting materials. | Conversion of biomass (e.g., lignin, furans) into pyridine precursors. acsgcipr.org | Reduced reliance on fossil fuels. |
Application in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. mdpi.comspringerprofessional.de The application of continuous-flow processing to the synthesis of this compound and its derivatives is a key area for future research.
Researchers can explore:
Telescoped Synthesis: Multi-step batch processes can be redesigned into fully integrated "telescoped" flow systems where intermediates are generated and consumed in a continuous stream without isolation. mtak.huuc.pt This approach has been successfully used to reduce a five-step process for the HIV drug Nevirapine, a pyridine derivative, into a single continuous step, dramatically increasing yield and reducing cost. vcu.edu A similar strategy could be developed for the target compound.
Safe Handling of Hazardous Intermediates: Flow reactors, due to their small internal volume, allow for the safe generation and use of hazardous or unstable reagents and intermediates in situ. This could open up new, more efficient synthetic routes that would be too dangerous to perform on a large scale in batch reactors. mtak.hu
Automated Optimization and Discovery: Integrating flow reactors with automated sampling, analysis (e.g., HPLC, NMR), and machine learning algorithms can create platforms for rapid reaction optimization. These systems can autonomously explore a wide range of conditions (temperature, pressure, residence time, stoichiometry) to identify the optimal parameters for yield and purity. This technology could also be used to rapidly synthesize libraries of derivatives for drug discovery programs.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new synthetic methods. oberlin.edunih.gov
Future computational studies on this compound could focus on:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential reactions, such as cross-coupling or C-H functionalization. tandfonline.commdpi.com By modeling transition states and reaction intermediates, researchers can predict the feasibility of a proposed transformation and understand the factors controlling regioselectivity (e.g., functionalization at the C-3 vs. C-5 position of the pyridine ring).
Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis and functionalization of the compound. For example, models can predict how modifications to a ligand in a palladium catalyst might influence the selectivity of a C-H arylation reaction on the piperidine ring. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish correlations between molecular descriptors and chemical properties. researchgate.net Such models could be developed to predict the reactivity of various substituted 2-bromopyridines in coupling reactions or to predict physical properties of the final products, aiding in the design of molecules with desired characteristics. nih.gov
Exploration of Novel Reactivity Patterns and Functionalizations of the Compound
While the bromine atom at the C-2 position is a well-established handle for cross-coupling reactions, and the Boc-protected piperidine offers routes to further derivatization, there are numerous unexplored avenues for functionalizing this scaffold.
Future research will likely explore:
Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for installing new functional groups without pre-functionalized starting materials. thieme-connect.com Research into the selective C-H functionalization of the pyridine ring (at positions C-3, C-5, or C-6) or the piperidine ring (at β or γ positions) would provide direct access to novel derivatives. rsc.orgnih.gov Ligand development will be crucial for controlling the site-selectivity of these transformations. rsc.orgresearchgate.net
Domino and Cascade Reactions: Designing novel domino reactions starting from this compound could enable the rapid construction of complex polycyclic structures in a single step. For example, a sequence involving an initial coupling at the bromine site followed by an intramolecular cyclization onto the piperidine or pyridine ring could be envisioned. mdpi.com
Photoredox and Electrochemical Synthesis: Photoredox and electrochemical methods offer unique reactivity pathways that are often complementary to traditional thermal methods. ijarsct.co.innih.gov These techniques could be used to generate radical intermediates, enabling novel coupling or functionalization reactions that are otherwise difficult to achieve. For instance, photostimulated reactions with carbanions could provide alternative routes for C-C bond formation. acs.org
| Reaction Type | Target Site | Enabling Technology | Potential Product Class |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Pyridine C-3/C-5 or Piperidine β-C-H | Ligand-controlled catalysis. rsc.orgthieme-connect.com | Novel biaryl or aryl-piperidine scaffolds. |
| Ru(II)-Mediated Domino Reaction | Pyridine C-2 (Br), C-3, C-5, C-6 | Domino C-O/C-N/C-C bond formation. mdpi.com | Poly-heteroarylated pyridone structures. |
| Photoredox Catalysis | Piperidine α-C-H | Visible-light-mediated radical generation. nih.gov | α-Arylated piperidines. |
| Electrochemical Synthesis | Pyridine Ring | Electrode-mediated transformations. ijarsct.co.in | Selectively functionalized pyridines without chemical reagents. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a versatile building block into a cornerstone for the development of next-generation pharmaceuticals and advanced materials through more efficient, sustainable, and innovative chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling: Utilize Stille or Suzuki-Miyaura coupling to introduce the N-Boc-piperidin-4-yl group. For example, react 2-bromo-4-iodopyridine with a stannane or boronic acid derivative of N-Boc-piperidine using [Pd(PPh₃)₄] as a catalyst (toluene, reflux, inert atmosphere) .
- Nucleophilic Substitution: Substitute a leaving group (e.g., chlorine) at the pyridine’s 4-position with N-Boc-piperidin-4-ylamine under basic conditions (e.g., NaOH in dichloromethane) .
- Key Considerations: Optimize reaction time, temperature, and catalyst loading to minimize side reactions. Monitor progress via TLC or LC-MS.
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
Q. How to ensure the stability of the N-Boc group during storage and reactions?
Methodological Answer:
- Storage: Store at 2–8°C in sealed, argon-filled containers to prevent moisture ingress and acid exposure .
- Reaction Conditions: Avoid strong acids (e.g., TFA, HCl) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) in aqueous workups .
Advanced Research Questions
Q. How does the N-Boc group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The Boc group may hinder transmetallation steps in Suzuki couplings due to bulkiness, requiring higher catalyst loadings .
- Electronic Effects: Electron-withdrawing Boc carbonyls could reduce electron density on the piperidine nitrogen, affecting coordination with metal catalysts.
- Mitigation Strategies: Use ligands (e.g., PPh₃) to enhance catalyst efficiency or switch to bulk-tolerant catalysts like Pd(OAc)₂ .
Q. How to analyze crystallographic data using SHELX software?
Methodological Answer:
Q. What mechanistic insights apply to bromine substitution in Suzuki-Miyaura coupling?
Methodological Answer:
- Oxidative Addition: The Pd⁰ catalyst reacts with 2-bromo-pyridine to form a Pd(II) intermediate.
- Transmetallation: Boronic acid transfers the N-Boc-piperidinyl group to Pd(II).
- Reductive Elimination: Forms the C–C bond, regenerating Pd⁰.
- Key Parameters: Optimize solvent (DMF/H₂O), base (K₂CO₃), and temperature (80–100°C) to enhance yields .
Q. How to perform molecular docking studies targeting biological receptors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
